molecular formula C4H10O<br>CH3CHOHCH2CH3<br>C4H10O B046777 2-Butanol CAS No. 78-92-2

2-Butanol

Cat. No. B046777
Key on ui cas rn: 78-92-2
M. Wt: 74.12 g/mol
InChI Key: BTANRVKWQNVYAZ-UHFFFAOYSA-N
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Patent
US06848781B2

Procedure details

Aluminum sec-butoxide was prepared in accordance with the process described in U.S. Pat. No. 4,242,271. A 75% mixed solution of this aluminum sec-butoxide in sec-butyl alcohol was hydrolyzed at 85° C. with a mixed solution of sec-butyl alcohol containing 30% of water to obtain an alumina slurry. After the alumina slurry was aged at 125° C. for 3 hours in an electromagnetically stirring autoclave, water was immediately added to the alumina slurry until a solids content was 20%, and the thus-treated alumina slurry was cooled. The pH of the alumina slurry was adjusted with a 3.8% aqueous solution of nitric acid to obtain Alumina Hydrate 6A. Alumina hydrate A obtained by drying colloidal sol of this alumina hydrate was determined by X-ray diffractometry and found to have a pseudoboehmite structure. At this time, the BET specific surface area was 175 m2/g, and the pore volume was 0.65 ml/g. Incidentally, the specific surface area and pore volume were determined by the following respective methods.
Name
aluminum sec-butoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Aluminum sec-butoxide
Name
Alumina Hydrate

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][CH3:5])[O-:3].[Al+3:6].[CH3:7][CH:8]([CH2:10][CH3:11])[O-:9].[CH3:12][CH:13]([CH2:15][CH3:16])[O-:14].[OH2:17].[N+]([O-])(O)=[O:19]>C(O)(CC)C>[CH3:1][CH:2]([CH2:4][CH3:5])[O-:3].[Al+3:6].[CH3:7][CH:8]([CH2:10][CH3:11])[O-:9].[CH3:12][CH:13]([CH2:15][CH3:16])[O-:14].[OH2:19].[OH2:17].[OH2:3].[OH2:3].[Al:6] |f:0.1.2.3,7.8.9.10,11.12.13.14.15|

Inputs

Step One
Name
aluminum sec-butoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain an alumina slurry
ADDITION
Type
ADDITION
Details
was immediately added to the alumina slurry until a solids content
TEMPERATURE
Type
TEMPERATURE
Details
the thus-treated alumina slurry was cooled

Outcomes

Product
Details
Reaction Time
3 h
Name
Aluminum sec-butoxide
Type
product
Smiles
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
Name
Alumina Hydrate
Type
product
Smiles
O.O.O.O.[Al]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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